N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-16-6-5-7-17(2)21(16)26-23(29)22(28)25-14-13-19-8-3-4-15-27(19)32(30,31)20-11-9-18(24)10-12-20/h5-7,9-12,19H,3-4,8,13-15H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQFKFVCSNHQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps. One common method includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzenesulfonyl group: This step often involves the reaction of the piperidine derivative with a fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the dimethylphenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The 4-fluorobenzenesulfonyl moiety is a reactive site for nucleophilic substitution. In analogous systems, sulfonyl chlorides react with amines to form sulfonamides under mild conditions :
For the target compound, similar conditions could facilitate displacement of the sulfonyl group by nucleophiles (e.g., amines or alcohols), though steric hindrance from the piperidine ring may reduce reactivity compared to simpler sulfonamides .
Hydrolysis of the Ethanediamide Backbone
The ethanediamide group is susceptible to hydrolysis under acidic or basic conditions, generating carboxylic acid derivatives. For example:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to optimize yields.
Piperidine Ring-Modification Reactions
The piperidine ring can undergo functionalization, such as:
-
N-Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF) with a base like triethylamine.
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Ring-Opening : Strong acids (e.g., HBr in acetic acid) may cleave the piperidine ring, though this is less common due to the stabilizing sulfonyl group.
Coupling Reactions via Amide Linkages
The ethanediamide moiety enables coupling with amines or alcohols under standard peptide synthesis conditions:
-
EDC/HOBt-Mediated Coupling :
Yields depend on steric factors and electronic effects from the 2,6-dimethylphenyl substituent.
Electrophilic Aromatic Substitution (EAS)
The 2,6-dimethylphenyl group may undergo EAS (e.g., nitration, sulfonation), though the electron-donating methyl groups direct reactivity to the para position. For example:
-
Nitration :
Regioselectivity is influenced by steric hindrance from adjacent methyl groups.
Reductive Amination
The piperidine nitrogen can participate in reductive amination with aldehydes/ketones in the presence of reducing agents (e.g., NaBHCN):
This reaction is viable under inert atmospheres and anhydrous conditions .
Table 2: Stability Under Various Conditions
| Condition | Observation | Stability Rating | Citation |
|---|---|---|---|
| Acidic (pH 2) | Partial hydrolysis after 24 hours | Moderate | |
| Basic (pH 12) | Rapid degradation (<1 hour) | Low | |
| Oxidative (HO) | No significant change | High |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant and Anxiolytic Activity :
- Research indicates that compounds similar to N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide exhibit significant affinity for monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET) . Such interactions suggest potential applications in treating mood disorders.
-
Antimicrobial Properties :
- Studies have shown that derivatives of this compound demonstrate antibacterial and antifungal activities. For instance, certain piperazine derivatives have been evaluated for their effectiveness against various bacterial strains using agar diffusion methods . The research highlights the compound's potential as a lead for developing new antimicrobial agents.
- Anthelmintic Activity :
Biological Research Applications
- Molecular Docking Studies :
-
Fingerprint Detection :
- Notably, the compound has shown utility in forensic science for latent fingerprint detection. Its ability to adhere to surfaces without leaving dense dust makes it an effective agent for revealing fingerprints on various materials . This application could streamline forensic investigations by improving the reliability of fingerprint evidence.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N’-(2,6-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including sulfonamide derivatives, piperidine-containing analgesics, and acetamide-based local anesthetics. Below is a comparative analysis with key analogs:
Table 1: Comparative Analysis of Structural and Functional Properties
Key Observations:
Structural Differences: The target compound’s 2,6-dimethylphenyl group (vs. The 4-fluorobenzenesulfonyl-piperidine group introduces strong electron-withdrawing effects, which may improve metabolic stability compared to LIA’s methylpiperidine or lidocaine’s diethylamino group .
Pharmacological Implications :
- LIA demonstrated 2-fold greater local anesthetic potency than lidocaine in rodent models, attributed to its dichlorophenyl group enhancing hydrophobic binding to sodium channels . The target compound’s dimethylphenyl group may reduce this effect but improve tolerability.
- The ethanediamide linker in the target compound could extend half-life compared to acetamide-based analogs like LIA or lidocaine, though this requires experimental validation.
Toxicity Considerations :
- LIA’s LD₅₀ of 120 mg/kg (i.v. in mice) suggests moderate toxicity relative to lidocaine (36 mg/kg), likely due to its piperidine and chloroaryl groups . The target compound’s fluorosulfonyl and dimethyl groups may alter toxicity profiles, though predictions are challenging without empirical data.
Biological Activity
N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C₁₅H₁₈FNO₂S
- Molecular Weight : 295.37 g/mol
The structure includes a dimethylphenyl moiety and a piperidine ring substituted with a fluorobenzenesulfonyl group, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process can be summarized as follows:
- Formation of the Piperidine Derivative : The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine to form the sulfonamide derivative.
- Coupling Reaction : This intermediate is then coupled with 2,6-dimethylphenyl ethylenediamine under appropriate conditions to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. Preliminary studies suggest that it may act as a modulator of these receptors, influencing mood and cognition.
Pharmacological Studies
- In vitro Studies : In vitro assays have demonstrated that this compound exhibits significant binding affinity for serotonin receptors (5-HT_2A) and dopamine receptors (D_2) . These interactions are believed to underlie its potential as an antidepressant or anxiolytic agent.
- In vivo Studies : Animal models have shown that administration of this compound results in observable behavioral changes consistent with increased serotonin and dopamine activity. For instance, studies indicated enhanced locomotor activity and reduced anxiety-like behaviors in rodent models .
Antidepressant Activity
A notable study investigated the antidepressant-like effects of this compound in a mouse model of depression induced by chronic mild stress. The results indicated that treatment with this compound significantly reduced depressive behaviors as measured by the forced swim test and tail suspension test .
Analgesic Properties
Another area of research focused on the analgesic properties of this compound. In a formalin-induced pain model, it was observed that the compound effectively reduced pain responses, suggesting potential applications in pain management .
Comparative Biological Activity
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Answer:
The synthesis typically involves multi-step reactions:
Intermediate formation : Prepare the 4-fluorobenzenesulfonyl-piperidine moiety via sulfonylation of piperidine derivatives under anhydrous conditions (e.g., using 4-fluorobenzenesulfonyl chloride).
Coupling reactions : Link the piperidine intermediate to the ethanediamide backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Protecting groups : Protect reactive amines during sulfonylation to prevent side reactions .
Purification : Employ column chromatography or recrystallization to isolate intermediates, as impurities can hinder subsequent steps .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : Use H and C NMR to confirm the integration of methyl (2,6-dimethylphenyl), sulfonyl, and amide protons. F NMR verifies the fluorophenyl group .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak).
- IR spectroscopy : Identify amide C=O stretches (~1650 cm) and sulfonyl S=O bands (~1350 cm) .
Basic: How should researchers handle stability and storage of this compound?
Answer:
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability data suggests a ≥5-year shelf life under these conditions .
- Handling : Use inert atmospheres (e.g., N) during synthesis to avoid hydrolysis of the sulfonyl or amide groups .
Advanced: How can computational chemistry predict this compound’s binding affinity with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes or receptors). Focus on hydrogen bonds with the sulfonyl group and π-π stacking with the fluorophenyl ring .
- Molecular dynamics (MD) simulations : Simulate binding stability over 100+ ns to assess conformational changes in aqueous environments .
Advanced: What experimental design strategies optimize reaction yields?
Answer:
- Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent polarity to identify optimal conditions. Central composite designs are effective for multi-factor systems .
- Bayesian optimization : Apply machine learning to predict high-yield conditions with fewer experiments, outperforming traditional trial-and-error approaches .
Advanced: How to address isomerism during purification?
Answer:
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) to resolve structural isomers.
- Chiral columns : For enantiomers, employ cellulose-based chiral stationary phases (CSPs) .
- Validation : Cross-check purity via H NMR (peak splitting) and LC-MS .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact with skin .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates.
- Waste disposal : Neutralize sulfonyl chloride residues with sodium bicarbonate before disposal .
Advanced: How to assess in vitro biological activity?
Answer:
- Enzyme inhibition assays : Test COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical #701080) with IC calculations .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM range) .
Basic: What solvents are optimal for recrystallization?
Answer:
- Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) dissolve the compound at elevated temperatures.
- Antisolvents : Add chilled ethanol or diethyl ether to induce crystallization .
Advanced: How to study structure-activity relationships (SAR)?
Answer:
- Functional group modifications : Synthesize analogs with varying substituents (e.g., replacing 4-fluoro with chloro) and compare bioactivity.
- Pharmacophore modeling : Identify critical moieties (e.g., sulfonyl group for hydrogen bonding) using software like Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
